N-(Cyanomethyl)prop-2-enamide
Description
N-(Cyanomethyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide backbone (CH₂=CH–C(O)–NH–) with a cyanomethyl (–CH₂CN) substituent on the nitrogen atom. The electron-withdrawing cyano group may influence its reactivity, lipophilicity, and intermolecular interactions, making it distinct from other acrylamide derivatives.
Properties
CAS No. |
64186-79-4 |
|---|---|
Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
N-(cyanomethyl)prop-2-enamide |
InChI |
InChI=1S/C5H6N2O/c1-2-5(8)7-4-3-6/h2H,1,4H2,(H,7,8) |
InChI Key |
OCXYXUXCRQIICZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)prop-2-enamide typically involves the cyanoacetylation of amines. One common method is the reaction of methyl cyanoacetate with different amines under solvent-free conditions at room temperature . Another approach involves the reaction of ethyl cyanoacetate with amines at elevated temperatures (around 70°C) followed by stirring at room temperature overnight . These methods are efficient and economical, making them suitable for both laboratory and industrial-scale production.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods are preferred in industrial settings to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)prop-2-enamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyano group allows for condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and bidentate reagents.
Substitution Reactions: Reagents such as halides and nucleophiles are used under basic or acidic conditions to facilitate substitution.
Major Products
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
N-(Cyanomethyl)prop-2-enamide has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Materials Science: The compound is used in the development of polymers and copolymers with enhanced properties, such as thermal stability and mechanical strength.
Biological Studies: Derivatives of this compound have shown potential biological activities, making them candidates for drug development.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)prop-2-enamide involves its ability to participate in nucleophilic addition and substitution reactions. The cyano group acts as an electron-withdrawing group, making the compound reactive towards nucleophiles. This reactivity is exploited in the synthesis of various biologically active compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Antimicrobial Activity
- Halogen-Substituted Analogs: (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () exhibited bactericidal activity against Staphylococcus aureus and MRSA, surpassing ampicillin. Meta-substitution with electron-withdrawing groups (e.g., CF₃, halogens) enhanced activity due to increased membrane penetration and target binding . 3,4-Dichlorocinnamanilides () showed submicromolar activity against MRSA and Mycobacterium tuberculosis. The dichloro substitution pattern improved broad-spectrum efficacy compared to mono-chloro analogs .
- Cyanomethyl vs. Aminoalkyl Substituents: N-[(Dialkylamino)methyl]prop-2-enamides () demonstrated lower antimicrobial activity but higher solubility due to the polar amino groups. For example, N-[(dimethylamino)methyl]prop-2-enamide had reduced logD values (indicative of hydrophilicity), limiting bacterial membrane penetration .
Anti-Inflammatory Activity
- (2E)-N-(2,6-Dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide () attenuated NF-κB activation, a key pathway in inflammation. Ortho-substitution on the anilide ring was critical for this activity .
- Bassiamide A (N-[(3-(3-methyl-1-oxo-butyl)amino)propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide) () showed weak anti-acetylcholinesterase activity, highlighting the role of phenolic substituents in modulating enzyme inhibition .
Physicochemical Properties
Notes:
- Lipophilicity (logD₇.₄) correlates with antimicrobial efficacy; higher values (>2.5) favor Gram-positive bacterial targeting .
Biological Activity
N-(Cyanomethyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a cyanomethyl group attached to a prop-2-enamide backbone. This structural configuration contributes to its reactivity and interactions with biological targets. Its molecular formula is C₅H₈N₂O, indicating the presence of both polar and nonpolar functional groups, which enhance its solubility and reactivity in biological systems.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes. The cyanomethyl group allows for interactions with nucleophilic sites on proteins, leading to potential modifications that inhibit enzyme function. This interaction can affect various biochemical pathways, making it a valuable tool in biological research and drug development.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : There is growing interest in the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation through enzyme inhibition pathways.
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, particularly in studies focused on its interaction with specific enzymes involved in metabolic pathways.
Table 1: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits potential against various pathogens; ongoing studies are needed. | |
| Anticancer | Inhibits cancer cell growth; further research required for clinical applications. | |
| Enzyme Inhibition | Interacts with specific enzymes, affecting their activity and metabolic processes. |
Case Study: Anticancer Research
A recent study explored the effects of this compound on cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study highlighted the need for further investigation into the specific pathways affected by this compound and its efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
